Cas no 939-89-9 (cis-2-phenylcyclopropane-1-carboxylic acid)

cis-2-phenylcyclopropane-1-carboxylic acid structure
939-89-9 structure
Product Name:cis-2-phenylcyclopropane-1-carboxylic acid
N.o CAS:939-89-9
MF:C10H10O2
MW:162.185203075409
MDL:MFCD03413442
CID:814989
PubChem ID:778516
Update Time:2024-10-25

cis-2-phenylcyclopropane-1-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
    • (1S*,2R*)-2-phenylcyclopropane-1-carboxylic acid
    • CYCLOPROPANECARBOXYLIC ACID,2-PHENYL-,(1R,2S)-REL
    • CYCLOPROPANECARBOXYLIC ACID,2-PHENYL-,(1R,2S)-REL-
    • cis-2-Phenylcyclopropanecarboxylicacid
    • Cyclopropanecarboxylic acid, 2-phenyl-, cis- (8CI)
    • rel-(1R,2S)-2-Phenylcyclopropanecarboxylic acid (ACI)
    • cis-2-Phenyl-1-cyclopropanecarboxylic acid
    • cis-2-Phenylcyclopropanecarboxylic acid
    • cis-2-phenylcyclopropane-1-carboxylic acid
    • AHDDRJBFJBDEPW-RKDXNWHRSA-N
    • P18907
    • CS-0058719
    • 939-89-9
    • MFCD03413442
    • Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2S)-
    • cis-2-phenylcyclopropane-carboxylic acid
    • EN300-1722001
    • SCHEMBL4126470
    • 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(-)-
    • (1r,2s)-2-phenylcyclopropanecarboxylic acid
    • DS-4486
    • 48126-51-8
    • (1R,2S)-2-phenylcyclopropane-1-carboxylic acid
    • 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-
    • rac-(1R,2S)-2-phenylcyclopropane-1-carboxylic acid
    • AKOS006238786
    • EN300-108383
    • cis-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
    • Z1198162290
    • (1r,2s)-2-phenylcyclopropanecarboxylicacid
    • Cyclopropanecarboxylic acid, 2-phenyl-, (1R-cis)-
    • XTN6536VE6
    • UNII-XTN6536VE6
    • MFCD06227614
    • MDL: MFCD03413442
    • Inchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1
    • Chave InChI: AHDDRJBFJBDEPW-IUCAKERBSA-N
    • SMILES: C([C@H]1C[C@H]1C1C=CC=CC=1)(=O)O

Propriedades Computadas

  • Massa Exacta: 162.06808
  • Massa monoisotópica: 162.06808
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 182
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 37.3
  • XLogP3: 1.6

Propriedades Experimentais

  • Densidade: 1.25
  • Ponto de ebulição: 317.1°C at 760 mmHg
  • Ponto de Flash: 144.3°C
  • Índice de Refracção: 1.6
  • PSA: 37.30000
  • LogP: 1.87470

cis-2-phenylcyclopropane-1-carboxylic acid Informações de segurança

cis-2-phenylcyclopropane-1-carboxylic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R893725-1g
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
939-89-9 ≥95%
1g
2,520.00 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02111-25g
cis-2-phenylcyclopropane-1-carboxylic acid
939-89-9 95%
25g
$1702 2023-09-07
TRC
P320820-50mg
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid
939-89-9
50mg
$81.00 2023-05-17
TRC
P320820-100mg
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid
939-89-9
100mg
$121.00 2023-05-17
TRC
P320820-500mg
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid
939-89-9
500mg
$523.00 2023-05-17
TRC
P320820-1g
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid
939-89-9
1g
$ 750.00 2022-06-03
Alichem
A019109916-5g
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
939-89-9 95%
5g
$891.00 2023-08-31
Alichem
A019109916-10g
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
939-89-9 95%
10g
$1519.00 2023-08-31
eNovation Chemicals LLC
D586209-500MG
cis-2-phenylcyclopropane-1-carboxylic acid
939-89-9 97%
500mg
$175 2024-07-21
eNovation Chemicals LLC
D586209-1G
cis-2-phenylcyclopropane-1-carboxylic acid
939-89-9 97%
1g
$200 2024-07-21

cis-2-phenylcyclopropane-1-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action
Cho, Sung Jin; Jensen, Niels H.; Kurome, Toru; Kadari, Sudhakar; Manzano, Michael L.; et al, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902

Método de produção 2

Condições de reacção
1.1 Reagents: 2,9-Dimethyl-1,10-phenanthroline ,  Bis(1,5-cyclooctadiene)nickel ,  1,4-Bis(diphenylphosphino)butane Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 3 h, 66 °C
1.3 Reagents: 4-Fluorostyrene Solvents: Tetrahydrofuran ;  5 h, 66 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
Referência
Decarbonylative Cross-Coupling of Cyclic Anhydrides: Introducing Stereochemistry at an sp3 Carbon in the Cross-Coupling Event
O'Brien, Erin M.; Bercot, Eric A.; Rovis, Tomislav, Journal of the American Chemical Society, 2003, 125(35), 10498-10499

Método de produção 3

Condições de reacção
1.1 Reagents: Water Solvents: Water
Referência
Synthesis of asymmetric cyclopropyl acids and amines
Overberger, C. G.; Nishiyama, T., Journal of Polymer Science, 1981, 19(2), 311-30

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  pH 2
Referência
A process for the preparation of cyclopropanecarboxamide derivatives
, India, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents.
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
Referência
Product subclass 4: sodium-oxygen compounds
Jonczyk, A.; Kowalkowska, A., Science of Synthesis, 2006, 8, 1011-1140

Método de produção 7

Condições de reacção
Referência
Polar character of 2-phenylcyclopropyl radical: regioselectivity of reaction at the peroxy acid group
Sorba, J.; Fossey, J.; Nedelec, J. Y.; Lefort, D., Tetrahedron, 1982, 38(14), 2083-8

Método de produção 8

Condições de reacção
Referência
Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles
Kadzhaeva, A. Z.; Trofimova, E. V.; Fedotov, A. N.; Potekhin, K. A.; Gazzaeva, R. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605

Método de produção 9

Condições de reacção
Referência
Attempted use of chiral copper(II) and nickel(II) catalysts for enantiospecific carbene insertion
Narayanan, Venkatraj; Mandell, Leon; Martin, Dean F., Florida Scientist, 1995, 58(1), 32-7

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2
Binda, Claudia; Valente, Sergio; Romanenghi, Mauro; Pilotto, Simona; Cirilli, Roberto; et al, Journal of the American Chemical Society, 2010, 132(19), 6827-6833

Método de produção 11

Condições de reacção
1.1 Reagents: Samarium Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Hydrochloric acid ,  Oxygen Solvents: Water ;  rt
Referência
The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3
Concellon, Jose M.; Rodriguez-Solla, Humberto; Simal, Carmen, Organic Letters, 2007, 9(14), 2685-2688

Método de produção 12

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Diethylzinc Solvents: Dichloromethane ,  Hexane ;  20 min, 0 °C
1.2 Solvents: Dichloromethane ;  20 min, 0 °C
1.3 Solvents: Dichloromethane ;  5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Key structural features of cis-cinnamic acid as an allelochemical
Abe, Masato; Nishikawa, Keisuke; Fukuda, Hiroshi; Nakanishi, Kazunari; Tazawa, Yuta; et al, Phytochemistry (Elsevier), 2012, 84, 56-67

Método de produção 13

Condições de reacção
Referência
Polybromoaromatic compounds. II. Reactions of pentabromochlorobenzene with sodium alcoholates in pyridine
Shishkin, V. N.; Tanaseichuk, B. S.; Balashov, A. V.; Butin, K. P., Zhurnal Organicheskoi Khimii, 1983, 19(7), 1449-56

Método de produção 14

Condições de reacção
Referência
Lactonization of phenylcyclopropanecarboxylic acids
Sychkova, L. D.; Kharitonova, O. V.; Shabarov, Yu. S., Zhurnal Organicheskoi Khimii, 1983, 19(7), 1445-8

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 25 °C
Referência
Preparation of substituted pyrazinecarboxamides as PRMT5-substrate adaptor interaction inhibitors
, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, 55 °C; 55 °C → rt
1.2 Reagents: Hydrochloric acid ;  acidified
Referência
Silver-Promoted, Palladium-Catalyzed Direct Arylation of Cyclopropanes: Facile Access to Spiro 3,3'-Cyclopropyl Oxindoles
Ladd, Carolyn L.; Sustac Roman, Daniela; Charette, Andre B., Organic Letters, 2013, 15(6), 1350-1353

Método de produção 17

Condições de reacção
Referência
Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids
Sychkova, L. D.; Shabarov, Yu. S., Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91

Método de produção 18

Condições de reacção
Referência
Chiral copper complex and asymmetric synthesis of cyclopropanecarboxylate derivatives using this complex as catalyst
, European Patent Organization, , ,

Método de produção 19

Condições de reacção
Referência
Transmission of conjugation effects through the cyclopropane ring
Youssef, Abdel-Hamid A.; Sharaf, Saber M.; Abdel-Baki, Samy A., Journal fuer Praktische Chemie (Leipzig), 1982, 324(3), 491-7

cis-2-phenylcyclopropane-1-carboxylic acid Raw materials

cis-2-phenylcyclopropane-1-carboxylic acid Preparation Products

cis-2-phenylcyclopropane-1-carboxylic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:939-89-9)cis-2-phenylcyclopropane-1-carboxylic acid
Número da Ordem:A859602
Estado das existências:in Stock
Quantidade:1g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:19
Preço ($):175.0/698.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:939-89-9)cis-2-phenylcyclopropane-1-carboxylic acid
A859602
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):175.0/698.0
E- mail